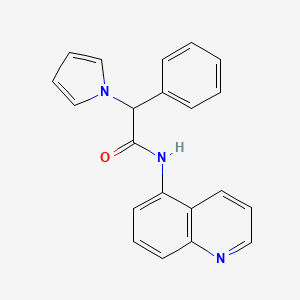

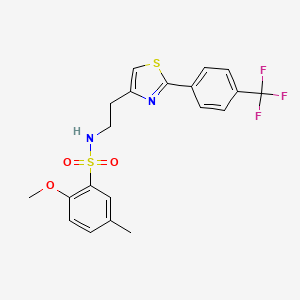

![molecular formula C6H9N3 B2564078 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin CAS No. 59624-08-7](/img/structure/B2564078.png)

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine, also known as THTP, is a heterocyclic compound commonly used in the synthesis of various other compounds. It is a key component in the synthesis of many pharmaceuticals, drugs, and other biologically active molecules. THTP is a versatile compound that can be synthesized in a number of ways and has many applications in research and development.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin ist ein wichtiger Bestandteil der medizinischen Chemie . Es wird als Baustein für die Entwicklung medizinisch relevanter Verbindungen verwendet . Die Methoden ermöglichen einen schnellen und mehrgrammigen Zugang zu den Zielderivaten ausgehend von kommerziell verfügbaren, nicht teuren Reagenzien .

Antibakterielle Aktivität

Eine Reihe neuer Triazolo[4,3-a]pyrazinderivate, die this compound enthalten, wurde synthetisiert und auf ihre antibakterielle Aktivität untersucht . Einige dieser Verbindungen zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme .

Behandlung und Prophylaxe von Krankheiten

Neue substituierte 5,6,7,8-Tetrahydrotriazolopyridin-3(2H)-one und 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one wurden für die Behandlung und/oder Prophylaxe von Krankheiten entwickelt . Diese Verbindungen werden insbesondere zur Behandlung und/oder Prophylaxe von entzündlichen Lungenerkrankungen eingesetzt .

Entwicklung neuer antimikrobieller Wirkstoffe

Die Entwicklung neuer antimikrobieller Wirkstoffe mit ausgezeichneter antibakterieller Aktivität ist eine der schwierigsten Aufgaben im antibakteriellen Bereich . This compound und seine Derivate haben in diesem Bereich Potenzial gezeigt .

NK-3-Rezeptor-Antagonisten

Neuartige chirale N-Acyl-5,6,7,(8-substituierte)-Tetrahydro-triazolopyrazine wurden als selektive NK-3-Rezeptor-Antagonisten entwickelt . Diese Verbindungen können in therapeutischen Behandlungen eingesetzt werden .

Synthese von Bibliotheken kleiner Moleküle

This compound wird bei der Synthese von Bibliotheken kleiner Moleküle verwendet . Diese Bibliotheken werden zur weiteren Derivatisierung verwendet, um neue Rezeptoragonisten und -antagonisten zu entdecken .

Wirkmechanismus

Target of Action

It is known that the compound is part of a focused small molecule library, and both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It is known that the compound is part of a focused small molecule library, which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

It is known that the compound is part of a focused small molecule library, which suggests that it may have an impact on various biochemical pathways .

Pharmacokinetics

It is known that the compound is part of a focused small molecule library, which suggests that it may have favorable pharmacokinetic properties .

Result of Action

It is known that the compound is part of a focused small molecule library, which suggests that it may have significant biological effects .

Action Environment

It is known that the compound is part of a focused small molecule library, which suggests that it may be stable under various environmental conditions .

Biochemische Analyse

Biochemical Properties

These compounds have been identified to provide potent ligands for numerous receptors .

Cellular Effects

Related compounds have been shown to have various effects on cells . For example, some triazolopyrazine derivatives have been found to have anti-inflammatory activity and inhibit the production of certain cytokines .

Molecular Mechanism

It is known that related compounds can bind to various receptors, potentially leading to changes in gene expression .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOIWLVTFRQTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NN=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59624-08-7 |

Source

|

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?

A: Research indicates that 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].

Q2: How does the structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine influence its biological activity?

A: The structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.

Q3: Can you provide an example of how 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is used as a building block in synthesizing other compounds?

A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.

Q4: Have any studies investigated the in vivo effects of dapiprazole, a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivative?

A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives.

Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?

A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

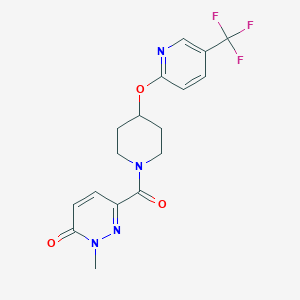

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)

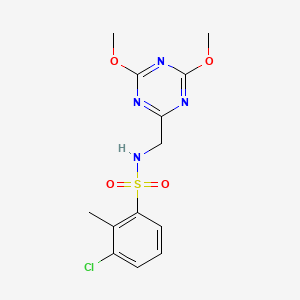

![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)

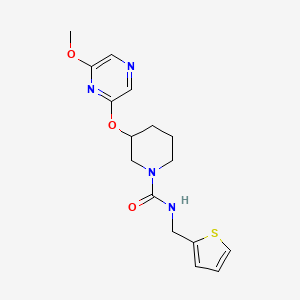

![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2564000.png)

![4-Methoxy-1-methyl-5-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2564001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)